

Technical Guide: Characterization of Fmoc-Phe-Lys(Boc)-PAB

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties of **Fmoc-Phe-Lys(Boc)-PAB**, a key intermediate in peptide synthesis and the development of antibody-drug conjugates (ADCs). The focus is on its molecular weight and the methodologies for its verification.

Core Molecular Data

Fmoc-Phe-Lys(Boc)-PAB is a dipeptide derivative composed of Phenylalanine (Phe) and Lysine (Lys). The N-terminus of the phenylalanine residue is protected by a fluorenylmethoxycarbonyl (Fmoc) group, while the lysine side-chain amine is protected by a tert-butyloxycarbonyl (Boc) group. The C-terminus is linked to a p-aminobenzyl (PAB) alcohol, which often serves as a linker for conjugating drug payloads[1].

Molecular Weight Summary

The molecular formula for **Fmoc-Phe-Lys(Boc)-PAB** is C42H48N4O7[1]. The theoretical molecular weight, along with the weights of its constituent protected amino acids and linker, are summarized below for reference.

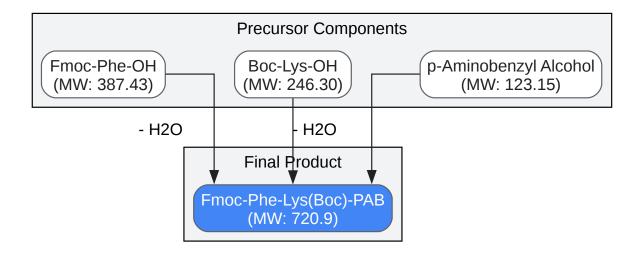


Compound/Component	Chemical Formula	Molecular Weight (g/mol)
Fmoc-Phe-Lys(Boc)-PAB	C42H48N4O7	720.87 - 720.9[1][2]
Fmoc-Phe-OH	C24H21NO4	387.43[3][4][5][6][7][8]
Boc-Lys-OH	C11H22N2O4	246.30[9][10][11][12]
p-Aminobenzyl Alcohol (PAB)	C7H9NO	123.15[13][14][15][16]

Note: The final molecular weight of **Fmoc-Phe-Lys(Boc)-PAB** is not a simple sum of the components due to the loss of water molecules during peptide bond formation.

Logical Assembly of Fmoc-Phe-Lys(Boc)-PAB

The synthesis of the target molecule involves the formation of peptide bonds between the protected amino acids and the linker. The diagram below illustrates the logical relationship between the precursor components and the final product.



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Fig 1. Logical assembly of Fmoc-Phe-Lys(Boc)-PAB from its precursors.

Experimental Protocol: Molecular Weight Verification



The most common and accurate method for determining the molecular weight of a non-volatile, thermally labile compound like **Fmoc-Phe-Lys(Boc)-PAB** is Mass Spectrometry (MS), particularly with an electrospray ionization (ESI) source.

Objective

To experimentally verify the molecular weight of **Fmoc-Phe-Lys(Boc)-PAB** using High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials and Reagents

- Fmoc-Phe-Lys(Boc)-PAB sample
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Water
- Formic Acid (FA), MS-grade
- Methanol, HPLC-grade
- 0.5/1.5 mL microcentrifuge tubes
- Calibrant solution (e.g., sodium trifluoroacetate)

Equipment

- High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an ESI source
- Syringe pump or HPLC system for sample introduction
- Analytical balance
- Vortex mixer
- Pipettes

Sample Preparation



- Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Fmoc-Phe-Lys(Boc)-PAB and dissolve it in 1 mL of Acetonitrile or a 50:50 ACN:Water mixture. Vortex briefly to ensure complete dissolution.
- Working Solution (10 μ g/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 μ L of the stock solution into 990 μ L of a solvent mixture (e.g., 50:50 ACN:Water with 0.1% Formic Acid). The formic acid aids in the protonation of the analyte.

Instrumental Analysis

- Mass Spectrometer Calibration: Calibrate the instrument according to the manufacturer's guidelines using a standard calibrant to ensure high mass accuracy.
- Ionization Method: Set the ESI source to positive ion mode. This is because the molecule contains basic nitrogen atoms that are readily protonated.
- Sample Infusion: Introduce the working solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.
- Typical ESI-MS Parameters:

Ion Source: ESI (Positive Mode)

Capillary Voltage: 3.5 – 4.5 kV

Drying Gas (N2) Flow: 8 – 12 L/min

Drying Gas Temperature: 300 – 350 °C

Nebulizer Pressure: 30 – 45 psi

Mass Range (m/z): 100 – 1000

Data Acquisition: Profile or Centroid mode

Data Analysis

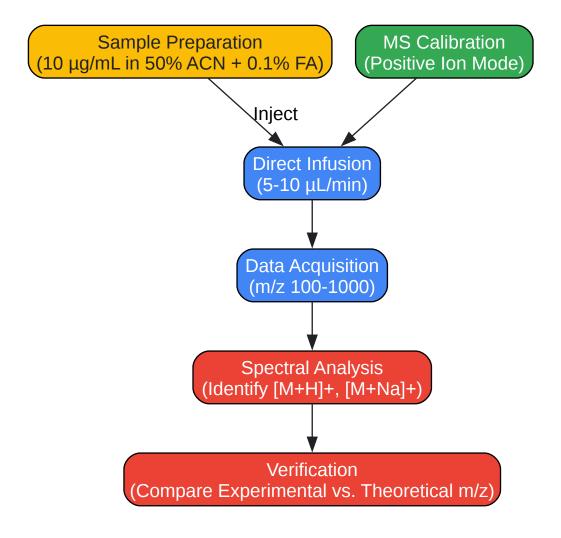


- Identify Adducts: The primary ion expected is the protonated molecule [M+H]+. Other common adducts in positive mode include the sodium adduct [M+Na]+ and the potassium adduct [M+K]+.
- Calculate Expected m/z:
 - For [M+H]+: 720.87 + 1.0078 = 721.88
 - For [M+Na]+: 720.87 + 22.9898 = 743.86
- Compare Data: Compare the experimentally observed m/z values with the calculated values.
 The mass error should be within an acceptable range for high-resolution MS (typically < 5 ppm).

Experimental Workflow Diagram

The following diagram outlines the key steps for the verification of the molecular weight of **Fmoc-Phe-Lys(Boc)-PAB** via ESI-MS.





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Fig 2. Workflow for molecular weight verification by ESI-MS.

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